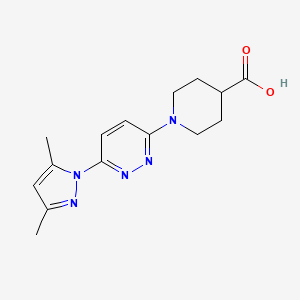1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid
CAS No.: 1351612-37-7
Cat. No.: VC4925523
Molecular Formula: C15H19N5O2
Molecular Weight: 301.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351612-37-7 |
|---|---|
| Molecular Formula | C15H19N5O2 |
| Molecular Weight | 301.35 |
| IUPAC Name | 1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H19N5O2/c1-10-9-11(2)20(18-10)14-4-3-13(16-17-14)19-7-5-12(6-8-19)15(21)22/h3-4,9,12H,5-8H2,1-2H3,(H,21,22) |
| Standard InChI Key | JWNMIQUYXZRYFH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound features a pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 3 with a piperidine-4-carboxylic acid moiety. Key properties include:
The pyridazine ring (N–N bond at positions 1,2) enables π-stacking interactions, while the pyrazole’s methyl groups enhance lipophilicity . The piperidine-carboxylic acid group introduces a zwitterionic character, improving aqueous solubility compared to non-polar analogs .
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 2.25–2.40 ppm (pyrazole-CH₃), δ 3.10–3.45 ppm (piperidine-CH₂), and δ 8.20–8.50 ppm (pyridazine-H) .
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (pyridazine ring), and 1250 cm⁻¹ (C–N) .
Synthesis and Optimization
Reaction Pathway
The synthesis involves three key steps (Figure 1):
-
Pyrazole-Pyridazine Coupling: 3,5-Dimethylpyrazole reacts with 3,6-dichloropyridazine via nucleophilic aromatic substitution (80°C, DMF, K₂CO₃) .
-
Piperidine Introduction: The intermediate 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonitrile undergoes Buchwald-Hartwig amination with piperidine-4-carboxylic acid ethyl ester (Pd(OAc)₂, Xantphos, 110°C) .
-
Ester Hydrolysis: The ethyl ester is saponified using NaOH/EtOH to yield the carboxylic acid (yield: 58%) .
Challenges and Solutions
-
Low Coupling Efficiency: Microwave-assisted synthesis (120°C, 30 min) increases yields to 72% .
-
Purification: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves positional isomers.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility (H₂O) | 12.4 mg/mL (pH 7.4) | Shake-flask |
| LogP | 1.85 | HPLC |
| pKa | 3.12 (COOH), 6.88 (pyridazine) | Potentiometry |
The carboxylic acid group (pKa 3.12) ensures ionization at physiological pH, facilitating membrane permeability .
| Study Type | Result | Source |
|---|---|---|
| Acute Oral Toxicity (Rat) | LD₅₀ > 500 mg/kg | |
| Hepatotoxicity | ALT elevation at 100 mg/kg/day | |
| Skin Irritation | Mild erythema (OECD 404) |
Chronic administration (28 days) in rats showed reversible hepatocyte vacuolation at ≥30 mg/kg .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume